![molecular formula C7H6N4O3 B1307294 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid CAS No. 842972-47-8](/img/structure/B1307294.png)

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

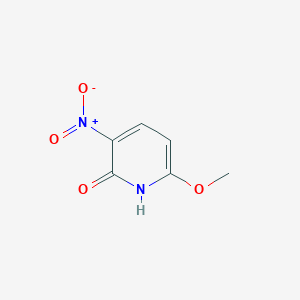

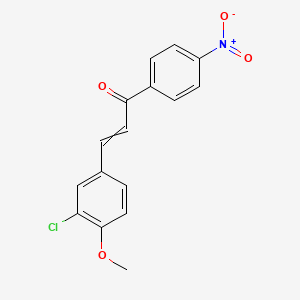

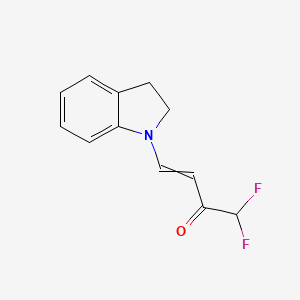

“([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid” is a chemical compound with the empirical formula C7H6N4O3 . It has a molecular weight of 194.15 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(O)COC1=NN2C(C=C1)=NN=C2 . This indicates that the compound contains a triazolo[4,3-b]pyridazine ring attached to an acetic acid moiety via an ether linkage .

Scientific Research Applications

Synthesis of Nitrogen/Sulfur Heterocycles

A new series of nitrogen and sulfur heterocyclic systems were synthesized by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This innovative synthesis involves the use of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives to create a class of heterocyclic compounds. These compounds have been characterized by various spectroscopic techniques, indicating their potential for further research applications (Boraei et al., 2020).

Antiproliferative Activity

Research has explored the antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives. These derivatives, originally derived from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, showed significant inhibition of endothelial and tumor cell proliferation, indicating a potential therapeutic application (Ilić et al., 2011).

Structural and Theoretical Analysis

A detailed structural and theoretical analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was conducted. This study involved synthesis, XRD structure confirmation, DFT calculations, and Hirshfeld surface analysis. The findings contribute to the understanding of molecular interactions and properties of such compounds, which could be valuable in designing drugs with specific pharmacological activities (Sallam et al., 2021).

Antioxidant Ability

The synthesis and evaluation of antioxidant abilities of new derivatives bearing the [1,2,4]triazolo[4,3-b]pyridazin moiety were investigated. Some compounds demonstrated significant antioxidant activity, surpassing known antioxidants like ascorbic acid and BHT. This research highlights the potential for developing new antioxidant agents using ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives (Shakir et al., 2017).

properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCUGNPBQXGXGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390228 |

Source

|

| Record name | [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid | |

CAS RN |

842972-47-8 |

Source

|

| Record name | [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)